

Application Notes: CBP/p300-IN-5 Treatment of LNCaP-FGC Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CBP/p300-IN-5	
Cat. No.:	B1666934	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcriptional co-activators CREB-binding protein (CBP) and p300 are highly homologous histone acetyltransferases (HATs) that play a crucial role in the regulation of gene expression. [1][2] In the context of prostate cancer, CBP and p300 are key co-activators of the androgen receptor (AR), a primary driver of prostate cancer progression.[3][4] By acetylating histones and other transcription factors, CBP/p300 facilitate the transcription of AR target genes, promoting cancer cell growth and survival.[5] Overexpression of CBP/p300 has been observed in prostate cancer and is associated with resistance to androgen deprivation therapy.[1][4] Consequently, the inhibition of CBP/p300 presents a promising therapeutic strategy for the treatment of prostate cancer, including castration-resistant forms.

CBP/p300-IN-5 is a potent and specific inhibitor of the histone acetyltransferase activity of CBP and p300. This document provides detailed application notes and protocols for the treatment of the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP-FGC, with **CBP/p300-IN-5**.

Mechanism of Action

CBP/p300-IN-5 exerts its anti-cancer effects by inhibiting the HAT activity of CBP and p300. This inhibition leads to a downstream cascade of events, primarily centered around the suppression of androgen receptor (AR) signaling. Key mechanistic aspects include:



- Inhibition of Histone Acetylation: CBP/p300-IN-5 directly inhibits the enzymatic activity of CBP/p300, leading to a reduction in the acetylation of histone proteins, such as H3K27.[6] This results in a more condensed chromatin structure, restricting the access of transcription factors to DNA.
- Downregulation of AR and c-Myc Signaling: The activity of the androgen receptor and the
 proto-oncogene c-Myc are highly dependent on CBP/p300 co-activation.[4] Inhibition of
 CBP/p300 by CBP/p300-IN-5 leads to a decrease in the expression of AR and c-Myc target
 genes that are critical for prostate cancer cell proliferation and survival.[4]
- Induction of Apoptosis: By suppressing pro-survival signaling pathways, CBP/p300 inhibition can induce programmed cell death (apoptosis) in prostate cancer cells.[7]
- Cell Cycle Arrest: Inhibition of CBP/p300 has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[8]

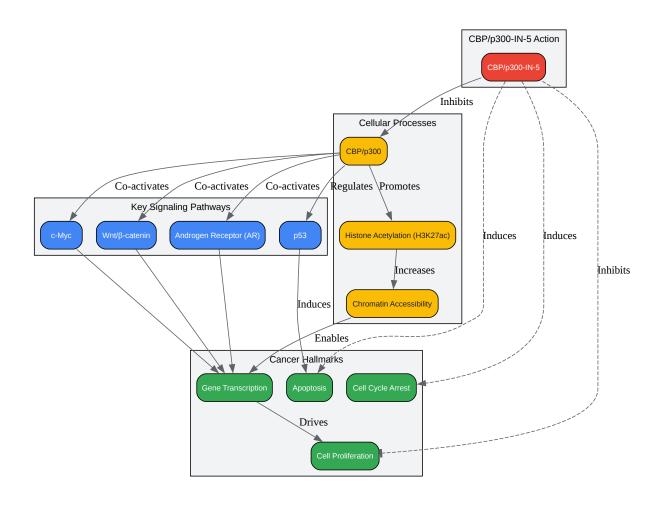
Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of **CBP/p300-IN-5**.

Parameter	Cell Line	Value	Reference
IC50 (Cell Proliferation)	LNCaP-FGC	14.8 nM	[6]
IC ₅₀ (HAT activity)	-	18.8 nM	[6]
IC50 (H3K27Ac)	PC-3	4.6 nM	[6]

Signaling Pathways and Experimental Workflows CBP/p300 Signaling in Prostate Cancer



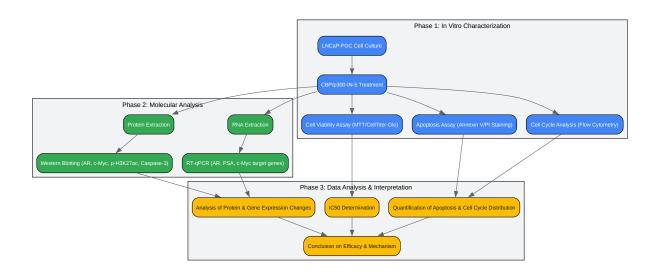


Click to download full resolution via product page

Caption: Mechanism of CBP/p300-IN-5 in LNCaP-FGC cells.

Experimental Workflow for Evaluating CBP/p300-IN-5





Click to download full resolution via product page

Caption: Workflow for testing CBP/p300-IN-5 on LNCaP-FGC cells.

Experimental Protocols LNCaP-FGC Cell Culture

- LNCaP-FGC cells (ATCC® CRL-1740™)
- RPMI-1640 Medium (ATCC® 30-2001™)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 0.25% (w/v) Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75)
- CO₂ incubator (37°C, 5% CO₂)



Protocol:

- Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
- Culture LNCaP-FGC cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
- For subculturing, aspirate the medium and wash the cells once with PBS.
- Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
- Neutralize the trypsin by adding 7-8 mL of complete growth medium.
- Centrifuge the cell suspension at 150 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a ratio of 1:3 to 1:6.
- Change the medium every 2-3 days.

Cell Viability Assay (MTT Assay)

- LNCaP-FGC cells
- · Complete growth medium
- CBP/p300-IN-5
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO



Microplate reader

Protocol:

- Seed LNCaP-FGC cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 μL of complete growth medium and incubate for 24 hours.
- Prepare serial dilutions of CBP/p300-IN-5 in complete growth medium.
- Remove the medium from the wells and add 100 μL of the CBP/p300-IN-5 dilutions (including a vehicle control).
- Incubate the plate for 72 hours at 37°C with 5% CO₂.
- Add 10 μL of MTT solution to each well and incubate for 4 hours.
- Aspirate the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

- LNCaP-FGC cells
- · 6-well plates
- CBP/p300-IN-5
- Annexin V-FITC Apoptosis Detection Kit
- · Flow cytometer

Protocol:



- Seed LNCaP-FGC cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
- Treat the cells with CBP/p300-IN-5 at various concentrations (e.g., 1x, 5x, and 10x IC₅₀) for 48 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 100 μL of 1X Binding Buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

- LNCaP-FGC cells
- 6-well plates
- CBP/p300-IN-5
- PBS
- 70% Ethanol (ice-cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer



Protocol:

- Seed and treat LNCaP-FGC cells as described in the apoptosis assay protocol for 24 or 48 hours.
- Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in PI staining solution containing RNase A.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

- LNCaP-FGC cells
- CBP/p300-IN-5
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-AR, anti-c-Myc, anti-acetyl-H3K27, anti-cleaved Caspase-3, anti-β-actin)
- HRP-conjugated secondary antibodies



- Chemiluminescent substrate
- Imaging system

Protocol:

- Seed LNCaP-FGC cells in 6-well plates and treat with CBP/p300-IN-5 for 24-48 hours.
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

RT-qPCR

- LNCaP-FGC cells
- CBP/p300-IN-5
- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit
- SYBR Green qPCR Master Mix
- qPCR instrument



 Primers for target genes (e.g., AR, KLK3 (PSA), MYC target genes) and a housekeeping gene (e.g., GAPDH)

Protocol:

- Seed and treat LNCaP-FGC cells as described for Western blotting.
- Extract total RNA from the cells using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Perform qPCR using SYBR Green Master Mix and gene-specific primers.
- Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

CBP/p300-IN-5 is a highly potent inhibitor of CBP/p300 with significant anti-proliferative effects on LNCaP-FGC prostate cancer cells. The provided protocols offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of CBP/p300-IN-5 and other CBP/p300 inhibitors in prostate cancer models. The data suggests that targeting the CBP/p300 axis is a viable therapeutic strategy for androgen-sensitive prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. aacrjournals.org [aacrjournals.org]



- 5. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: CBP/p300-IN-5 Treatment of LNCaP-FGC Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666934#cbp-p300-in-5-treatment-of-Incap-fgc-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com